Cas no 1173-26-8 (Corticosterone 21-Acetate)
Corticosterone 21-Acetate structure
Product Name:Corticosterone 21-Acetate
N.o CAS:1173-26-8
MF:C23H32O5
MW:388.497187614441
MDL:MFCD00010482
CID:185964
PubChem ID:87566477
Update Time:2025-06-09
Corticosterone 21-Acetate Propriedades químicas e físicas
Nomes e Identificadores
-
- Pregn-4-ene-3,20-dione,21-(acetyloxy)-11-hydroxy-, (11b)-
- 11Beta,21-Dihydroxy-4-Pregnene-3,20-Dione 21-Acetate
- Corticosterone 21-Acetate
- CORTICOSTERONE-21-ACETATE
- [2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
- 11β,21-Dihydroxy-4-pregnene-3,20-dione 21-Acetate
- Cort A
- Corticosterone acetate
- SKF 5654
- CORTICOSTERONE, 21-ACETATE
- KN17U0V6BL
- EINECS 214-635-8
- NSC 81764
- NSC81764
- Corticosterone 21-acetate, VETRANAL(TM), analytical standard
- Pregn-4-ene-3, 11.beta.,21-dihydroxy-, 21-acetate
- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11beta)-
- NS00044755
- CHEBI:34141
- 11.beta.,21-Dihydroxypregn-4-ene-3,20-dione acetate
- Pregn-4-ene-3,20-dione, 11beta,21-dihydroxy-, 21-acetate
- Pregn-4-ene-3, 21-(acetyloxy)-11-hydroxy-, (11.beta.)-
- 2-((8S,9S,10R,11S,13S,14S,17S)-11-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate
- AKOS025294137
- 11-beta,21-Dihydroxypregn-4-ene-3,20-dione acetate
- 11beta,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate
- 2-((8S,9S,10R,11S,13S,14S,17S)-11-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthr
- Pregn-4-ene-3,20-dione, 11.beta.,21-dihydroxy-, 21-acetate
- WKQCPUMQBMFPLC-ZWFCQKKLSA-N
- Q27115843
- 21-O-Acetyl-corticosterone
- UNII-KN17U0V6BL
- AS-70575
- A803750
- Pregn-4-ene-3,20-dione, 11-beta,21-dihydroxy-, 21-acetate
- 11.beta.,20-dione acetate
- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11b)-
- SCHEMBL635203
- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11-beta)-
- 11-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate, (11.beta.)-
- NSC-81764
- WLN: L E5 B666 OV MUTJ A1 CQ E1 FV1OV1
- 4-Pregnen-11.beta.,21-diol-3,20-dione-21-acetate
- BRN 3225312
- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11.beta.)-
- DTXSID301020284
- 1173-26-8
- T70121
- 11beta,21-Dihydroxypregn-4-ene-3,20-dione acetate
- 11-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate, (11beta)-
- 4-08-00-02907 (Beilstein Handbook Reference)
- 4-Pregnen-11beta,21-diol-3,20-dione-21-acetate
- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11-beta)-(9CI)
-
- MDL: MFCD00010482
- Inchi: 1S/C23H32O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h10,16-19,21,26H,4-9,11-12H2,1-3H3/t16-,17-,18+,19-,21+,22-,23-/m0/s1
- Chave InChI: WKQCPUMQBMFPLC-ZWFCQKKLSA-N
- SMILES: O[C@H]1C[C@]2(C)[C@@H](C(COC(C)=O)=O)CC[C@H]2[C@@H]2CCC3=CC(CC[C@]3(C)[C@H]21)=O
- BRN: 3225312
Propriedades Computadas
- Massa Exacta: 388.22500
- Massa monoisotópica: 388.22497412g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 28
- Contagem de Ligações Rotativas: 4
- Complexidade: 739
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 7
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: 15
- XLogP3: 2.5
- Superfície polar topológica: 80.7
Propriedades Experimentais
- Cor/Forma: 未确定
- Densidade: 1.0775 (rough estimate)
- Ponto de Fusão: 147.0 to 152.0 deg-C
- Ponto de ebulição: 434.19°C (rough estimate)
- Índice de Refracção: 1.6120 (estimate)
- PSA: 80.67000
- LogP: 3.23750
- Merck: 2538
- Solubilidade: 未确定
Corticosterone 21-Acetate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | C695710-25mg |
Corticosterone 21-Acetate |
1173-26-8 | 25mg |
$ 58.00 | 2023-04-17 | ||
| TRC | C695710-50mg |
Corticosterone 21-Acetate |
1173-26-8 | 50mg |
$ 64.00 | 2023-04-17 | ||
| TRC | C695710-100mg |
Corticosterone 21-Acetate |
1173-26-8 | 100mg |
$ 81.00 | 2023-09-08 | ||
| TRC | C695710-250mg |
Corticosterone 21-Acetate |
1173-26-8 | 250mg |
$ 115.00 | 2023-04-17 | ||
| TRC | C695710-500mg |
Corticosterone 21-Acetate |
1173-26-8 | 500mg |
$ 178.00 | 2023-04-17 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C870352-50mg |
Corticosterone 21-Acetate |
1173-26-8 | 98% | 50mg |
138.00 | 2021-05-17 | |
| eNovation Chemicals LLC | D753214-1g |
Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11)- |
1173-26-8 | 98.0% | 1g |
$300 | 2025-02-18 | |
| eNovation Chemicals LLC | D753214-250mg |
Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11)- |
1173-26-8 | 98.0% | 250mg |
$140 | 2025-02-18 | |
| eNovation Chemicals LLC | D753214-50mg |
Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-, (11)- |
1173-26-8 | 98.0% | 50mg |
$70 | 2025-02-18 | |
| A2B Chem LLC | AA18058-100mg |
2-((8S,9S,10R,11S,13S,14S,17S)-11-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate |
1173-26-8 | ≥99% | 100mg |
$171.00 | 2024-04-20 |
Corticosterone 21-Acetate Literatura Relacionada
-
1. Synthesis of 1α-hydroxycorticosteroneDavid E. Kime J. Chem. Soc. Perkin Trans. 1 1975 2371
-
2. Synthesis of 11-deoxy-18-hydroxycorticosterone and 18-hydroxycorticosterone 21-acetatesDerek H. R. Barton,Michael J. Day,Robert H. Hesse,Maurice M. Pechet J. Chem. Soc. Perkin Trans. 1 1975 2252
-
3. Improved syntheses of aldosteroneDerek H. R. Barton,Nilaj K. Basu,Michael J. Day,Robert H. Hesse,Maurice M. Pechet,Alvin N. Starratt J. Chem. Soc. Perkin Trans. 1 1975 2243
-
4. 18-Substituted steroids. Part 5. Further studies on the synthesis of 11β,18,21-trihydroxypregn-4-ene-3,20-dione (‘18-hydroxycorticoster-one’)David N. Kirk,Christopher J. Slade J. Chem. Soc. Perkin Trans. 1 1980 2591
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5. Index of subjects, 1975
Related Categories
- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios Esteroides e derivados de esteroides Glucocorticoides/mineralocorticoides, progestinas e derivados.
- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios Esteroides e derivados de esteroides esteroides de pregnano Glucocorticoides/mineralocorticoides, progestinas e derivados.
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